Fmoc-D-allo-threoninol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

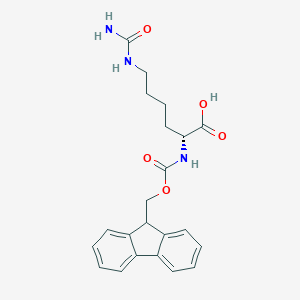

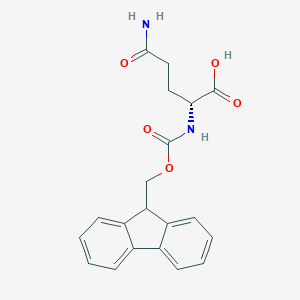

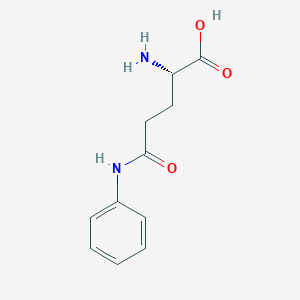

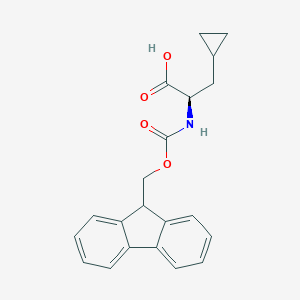

Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.37 . The compound is used for research and development purposes .

Synthesis Analysis

This compound is synthesized using the Fmoc group, which acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The this compound molecule contains a total of 47 bonds. There are 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.37 . It has a boiling point of 586.5±45.0 °C and a density of 1.259±0.06 g/cm3 . The compound is stored at temperatures below -15°C .

Aplicaciones Científicas De Investigación

Solid Phase Synthesis of Glycopeptides Fmoc-D-allo-threoninol derivatives are utilized in the solid-phase synthesis of glycopeptides. For instance, derivatives of Fmoc-threonine with O-glycosidically peracetylated chains have been used in the solid-phase synthesis of the oncofetal fibronectin sequence, showcasing the utility of this compound in the synthesis of complex biomolecules (Luening, Norberg, & Tejbrant, 1989).

Carbonylated Peptide Synthesis Research has also been conducted on the solid-phase synthesis of carbonylated peptides using derivatives of this compound. This involves the design and synthesis of fully protected derivatives of novel unnatural amino acids, showcasing the role of this compound in the development of peptides with potential applications in understanding diseases related to oxidative stress (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Synthesis of Radiopharmaceuticals this compound is also a key component in the synthesis of octreotide and its analogs, used in the visualization and treatment of tumors. A novel approach involves anchoring Fmoc-threoninol to solid-phase resins, simplifying the synthetic procedure and enabling the efficient large-scale synthesis of these compounds (Hsieh, Wu, Chen, & Wang, 1999).

Mecanismo De Acción

Mode of Action

It is known that the compound has a specific sequence and a chemical formula of C₁₉H₂₁NO₄ . This suggests that it may interact with its targets in a specific manner, leading to certain biochemical changes. The exact nature of these interactions and changes is currently unknown .

Pharmacokinetics

Its molecular weight is 327.38 g/mol , which could influence its bioavailability and pharmacokinetic profile. More research is needed to outline these properties and their impact on the compound’s bioavailability .

Action Environment

The action environment of Fmoc-D-allo-threoninol could be influenced by various factors. For instance, the compound should be stored at temperatures below -15°C , suggesting that temperature could affect its stability. Additionally, safety data sheets indicate that exposure to dust, mist, gas, or vapors should be avoided , implying that these environmental factors could influence the compound’s action and efficacy.

Safety and Hazards

Direcciones Futuras

Fmoc-D-allo-threoninol, like other Fmoc-protected amino acids, has potential applications in various fields. For instance, self-assembled hydrogels from Fmoc-protected amino acids have been evaluated as potential vehicles for drug delivery . The ease of synthesis and applications as functional materials make Fmoc-protected amino acids attractive for research and development .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-XIKOKIGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426523 |

Source

|

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143143-54-8 |

Source

|

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)